molecular formula C21H20N4O3 B11673811 N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide

N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide

Cat. No.: B11673811
M. Wt: 376.4 g/mol
InChI Key: FJVRNILHLSRSBJ-WSDLNYQXSA-N
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Description

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1H,4H,5H-benzo[G]indazole-3-carbohydrazide under reflux conditions in ethanol or methanol. The reaction is usually catalyzed by an acid, such as glacial acetic acid, to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. As a Schiff base, it can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups can enhance its solubility and potentially its interaction with biological targets.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-27-17-10-7-13(11-18(17)28-2)12-22-25-21(26)20-16-9-8-14-5-3-4-6-15(14)19(16)23-24-20/h3-7,10-12H,8-9H2,1-2H3,(H,23,24)(H,25,26)/b22-12+

InChI Key

FJVRNILHLSRSBJ-WSDLNYQXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2)OC

Origin of Product

United States

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